2-Hydroxy-5-methoxybenzaldehyde
Overview
Description
Synthesis Analysis
2-Hydroxybenzaldehydes, including derivatives like 2-Hydroxy-5-methoxybenzaldehyde, can undergo reactions with alkynes, alkenes, or allenes facilitated by a rhodium catalyst system, leading to the formation of 2-alkenoylphenols with good to excellent yields. The reaction's regioselectivity is influenced by the substituents on the acetylene, with oxygen functions at the propargylic position having a notable directing effect. Additionally, these aldehydes can react with specific alkenes or allenes, such as triethylvinylsilane and 2-norbornene, replacing alkynes in certain cases (Kokubo et al., 1999).
Molecular Structure Analysis
The molecular structure and vibrational frequencies of compounds similar to 2-Hydroxy-5-methoxybenzaldehyde have been extensively studied using spectroscopic methods and density functional theory (DFT) calculations. For instance, 3-methoxy-2-hydroxybenzaldehyde S-ethylisothiosemicarbazone and its Ni(II) and Mo(VI) complexes have been synthesized and characterized, revealing insights into the ligand bonding and coordination geometries, which can provide a deeper understanding of the molecular structure of related compounds (Takjoo et al., 2013).
Chemical Reactions and Properties
2-Hydroxy-5-methoxybenzaldehyde can participate in various chemical reactions, including the formation of Schiff bases, which exhibit significant antiaflatoxigenic and antimicrobial properties. Such reactions not only highlight the chemical versatility of the compound but also its potential utility in addressing biological challenges (Harohally et al., 2017).
Physical Properties Analysis
The physical properties of 2-Hydroxy-5-methoxybenzaldehyde derivatives, such as 2-hydroxy-3-methoxybenzaldehyde semicarbazone (HMBS), have been explored through crystal growth and spectral studies. These investigations provide insights into the compound's crystal structure, lattice parameters, and potential as a nonlinear optical (NLO) material, which is significant for applications in photonic and electronic devices (Binil et al., 2013).
Chemical Properties Analysis
The chemical properties of 2-Hydroxy-5-methoxybenzaldehyde and its analogs have been elucidated through various synthetic and characterization studies. For example, the anodic acetoxylation of related compounds demonstrates the reactivity and functional group transformations possible with 2-Hydroxy-5-methoxybenzaldehyde, contributing to a broader understanding of its chemical behavior (Ohmori et al., 1980).
Scientific Research Applications
Application 1: Synthesis of Radiolabeling Precursor Desmethyl-PBR06
- Summary of the Application : 2-Hydroxy-5-methoxybenzaldehyde is used in the synthesis of the radiolabeling precursor desmethyl-PBR06 . Radiolabeling is a technique used in medicine to track the passage of a compound through the body.
- Results or Outcomes : The outcome of this application is the production of desmethyl-PBR06, which can be used in further research and medical applications .
Application 2: Study of Electroantennogram Response of the Vine Weevil
- Summary of the Application : 2-Hydroxy-5-methoxybenzaldehyde is used to study the electroantennogram response of the vine weevil (Otiorhynchus sulcatus F.) to a broad range of volatile plant compounds . An electroantennogram is a recording of the electrical activity in an insect’s antenna, which can provide insight into the insect’s sensory perception.
- Results or Outcomes : The results of this study would provide insights into the sensory perception of the vine weevil, which could have implications for pest control strategies .
Application 3: Synthesis of Tetradentate Schiff Base Compounds
- Summary of the Application : 2-Hydroxy-5-methoxybenzaldehyde is used in the synthesis of tetradentate Schiff base compounds . Schiff base compounds have a wide range of applications, including catalysis, medicinal chemistry, and materials science.
- Results or Outcomes : The outcome of this application is the production of tetradentate Schiff base compounds, which can be used in further research and applications .
Application 4: Synthesis of 2-Imino-6-methoxy-2H-1-benzopyran-3-carbonitrile
- Summary of the Application : 2-Hydroxy-5-methoxybenzaldehyde reacts with malononitrile to form 2-imino-6-methoxy-2H-1-benzopyran-3-carbonitrile . This compound could have potential applications in various fields, including medicinal chemistry and materials science.
- Results or Outcomes : The outcome of this application is the production of 2-imino-6-methoxy-2H-1-benzopyran-3-carbonitrile, which can be used in further research and applications .
properties
IUPAC Name |
2-hydroxy-5-methoxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3/c1-11-7-2-3-8(10)6(4-7)5-9/h2-5,10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZHSPPYCNDYIKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40217478 | |
Record name | m-Anisaldehyde, 6-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40217478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-5-methoxybenzaldehyde | |
CAS RN |
672-13-9 | |
Record name | 2-Hydroxy-5-methoxybenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=672-13-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Methoxysalicylaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000672139 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Hydroxy-5-methoxybenzaldehyde | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30116 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | m-Anisaldehyde, 6-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40217478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-methoxysalicylaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.537 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2-Hydroxy-5-methoxybenzaldehyde | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GYT2Q9UR3W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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